
4-(Aminomethyl)benzonitrile hydrochloride
Overview
Description
4-(Aminomethyl)benzonitrile hydrochloride (CAS: 105690-58-0) is a hydrochloride salt of a benzonitrile derivative containing an aminomethyl substituent at the para position of the benzene ring. Its molecular formula is C₈H₉ClN₂, with a molecular weight of 168.62 g/mol. The compound is widely used in pharmaceutical synthesis, polymer chemistry, and bioorthogonal click reactions due to its reactive nitrile (-C≡N) and primary amine (-NH₂) groups . Key applications include:
- Drug intermediate: Used in the synthesis of protease inhibitors (e.g., benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide)) .
- Polymer crosslinking: Functionalizes hydrogels and nanocapsules via reactions with tetrazines or activated esters .
- Bioorthogonal chemistry: Serves as a precursor for tetrazine derivatives in positron emission tomography (PET) tracer development .
Preparation Methods
Pinner Reaction-Based Synthesis
The Pinner reaction is a widely utilized method for synthesizing 4-(aminomethyl)benzonitrile hydrochloride, leveraging the reactivity of nitriles with hydrogen chloride in alcoholic solvents under controlled pressure. This approach, detailed in US20160297744A1 , involves three sequential steps: imidate salt formation , ammonolysis , and acidification .
Imidate Salt Formation
4-Aminobenzonitrile (4-ABN) is treated with anhydrous hydrogen chloride (HCl) in methanol or ethanol at elevated pressures (2–6 atm). The reaction proceeds in a sealed pressure tube to enhance HCl solubility and minimize side reactions. Key parameters include:
Example: Treatment of 23.6 g (0.200 mol) 4-ABN with 43.3 g HCl gas in 80 mL methanol at 3 atm yielded 19.3 g imidate salt (84.3% yield, 99.66% HPLC purity) .
Ammonolysis and Acidification
The imidate salt is reacted with concentrated aqueous ammonia (NH₃) in methanol, followed by HCl-mediated precipitation. Critical steps include:
This method achieves 88.4% yield with 99.8% HPLC purity , attributed to precise control of NH₃ stoichiometry and temperature during ammonolysis .
Bromination-Amination Sequence
An alternative route, reported in RSC Supporting Information (2016) , involves bromination of 4-methylbenzonitrile followed by nucleophilic amination .
Bromination of 4-Methylbenzonitrile
4-Methylbenzonitrile is brominated using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride (CCl₄) under reflux:
Reagent | Role | Stoichiometry |
---|---|---|
NBS | Brominating agent | 1.2 eq relative to substrate |
AIBN | Radical initiator | Catalytic (1–2 mol%) |
Example: Reacting 1 g (8.32 mmol) 4-methylbenzonitrile with 1.77 g NBS yielded 90% 4-(bromomethyl)benzonitrile .
Amination and Hydrochloride Formation
The brominated intermediate is treated with liquid ammonia in ethanol at 120°C for 8 hours, followed by HCl quenching:
Parameter | Condition | Outcome |
---|---|---|
Ammonia Equivalents | 1.5 eq | Ensures complete substitution |
Solvent | Ethanol | Facilitates solubility and reaction kinetics |
Temperature | 120°C | Accelerates SN2 mechanism |
This method achieves 73–75% overall yield with >99% purity , though it requires stringent control of ammonia stoichiometry to avoid over-amination .
Comparative Analysis of Methods
Purification and Characterization
Both methods employ recrystallization (ethanol or toluene) and hot filtration to isolate the hydrochloride salt. Characterization via ¹H/¹³C NMR and mass spectrometry confirms structural integrity:
Industrial and Research Applications
The Pinner reaction is favored in industrial settings due to its single-pot feasibility and compatibility with continuous flow systems. Conversely, the bromination-amination route is preferred for small-scale synthesis where halogenated solvents are permissible .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(Aminomethyl)benzonitrile hydrochloride has been investigated as a potential therapeutic agent, particularly for its antiviral properties against filoviruses such as Ebola and Marburg viruses. Research indicates that derivatives of this compound can act as inhibitors of viral entry, showcasing significant activity in vitro.
Case Study: Antiviral Activity
- Study Reference : A study identified a series of 4-(aminomethyl)benzamide-based compounds that demonstrated potent inhibition of Ebola virus entry with effective concentrations (EC50) below 10 μM. These compounds were synthesized to enhance selectivity and potency through structural modifications, indicating their potential for further development as antiviral therapies .
Biochemical Tools
The compound is utilized in the synthesis of fluorescent-labeled bisbenzamidine, which serves as a biochemical tool in various biomedical studies. Its ability to modify alginate hydrogels has also been explored for applications in cell engineering, enhancing the functionality of these materials in tissue engineering and regenerative medicine .
Applications in Cell Engineering
- Modification of Alginate Hydrogels : The incorporation of this compound into alginate hydrogels improves their mechanical properties and bioactivity, making them suitable for applications in cell culture and tissue scaffolding.
Materials Science
Recent studies have introduced this compound as an additive in perovskite solar cells. The polarized nature of this molecule enhances the stability and efficiency of the solar cells, marking a significant advancement in photovoltaic technology .
Research Findings
- Solar Cell Efficiency : The addition of this compound has been shown to improve charge transport properties within the perovskite layer, leading to higher energy conversion efficiencies.
Synthesis and Structural Optimization
The synthesis pathways for this compound involve various chemical reactions that allow for the creation of structurally diverse analogs. The compound can be synthesized via the reaction of 4-bromomethylbenzoic acid esters with cyclic amines, followed by hydrolysis and coupling reactions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can participate in various chemical reactions, modifying the properties of the compound.
Comparison with Similar Compounds
A systematic comparison of 4-(Aminomethyl)benzonitrile hydrochloride with structurally or functionally related compounds is provided below, supported by molecular data and research findings.
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity in Click Chemistry: this compound reacts with tetrazines (e.g., 3-(4-benzylamino)-1,2,4,5-tetrazine) to form stable dihydrotetrazine intermediates, critical for rapid hydrogel formation . In contrast, 4-(Dimethylamino)benzylamine hydrochloride lacks a nitrile group, limiting its utility in inverse electron-demand Diels-Alder (IEDDA) reactions .
Pharmaceutical Potency :
- Fadrozole hydrochloride (CGS 16949 A) exhibits 10× greater aromatase inhibition (IC₅₀ = 4.5 nM) than nitrile-free analogues, attributed to its imidazopyridine backbone and nitrile group .
- 4-Methanesulfonyl-benzamidine hydrochloride shows dual inhibition of plasmin and urokinase, leveraging its amidine group for binding specificity .
Synthetic Flexibility: The piperidine-containing derivative (C₁₄H₂₀ClN₃) has enhanced lipophilicity (logP = 2.1 vs. 1.3 for the parent compound), improving blood-brain barrier penetration in CNS drug candidates . 4-(2-Aminoethyl)benzoic acid hydrochloride’s carboxylic acid group enables conjugation with peptides, unlike the non-acidic nitrile group in the parent compound .
Discussion of Structural Impact on Function
- Nitrile Group (-C≡N): Enhances electrophilicity, enabling reactions with nucleophiles (e.g., thiols, amines) and participation in bioorthogonal chemistry . Absent in 4-(Dimethylamino)benzylamine hydrochloride, reducing its crosslinking utility .
- Aminomethyl Group (-NH₂CH₂): Provides a primary amine for covalent bonding (e.g., amidation, Schiff base formation). Replaced by bulkier groups (e.g., piperidine in ) to modulate steric effects.
- Hydrochloride Salt: Improves solubility in polar solvents compared to free bases (e.g., 4-(3-Aminophenyl)butanoic acid hydrochloride vs. neutral analogues) .
Biological Activity
4-(Aminomethyl)benzonitrile hydrochloride (CAS Number: 15996-76-6) is a chemical compound characterized by its unique structure, which includes an aminomethyl group attached to a benzonitrile moiety. This compound has garnered interest for its potential biological activities and applications in pharmaceutical research. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic applications.
- Molecular Formula : C₈H₉ClN₂
- Molecular Weight : 168.62 g/mol
- Melting Point : 270°C to 284°C
- Appearance : White to pale cream crystals or powder
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reductive Amination : This method involves the reaction of benzaldehyde derivatives with amines in the presence of reducing agents.
- Nitration and Reduction : Starting from benzonitrile, nitration followed by reduction can yield the desired aminomethyl derivative.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
Recent studies have explored the use of compounds containing the 4-(aminomethyl)benzamide fragment as potential anticancer agents. These studies focused on:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Compounds derived from this compound showed potent inhibitory activity against various RTKs, including EGFR and PDGFRs. For instance, certain analogues demonstrated over 90% inhibition against EGFR at concentrations as low as 10 nM .
Compound | Target Kinase | Inhibition Percentage |
---|---|---|
Analogue 11 | EGFR | 91% at 10 nM |
Analogue 13 | EGFR | 92% at 10 nM |
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. Preliminary findings suggest that this compound may interact with multiple receptors, indicating its potential as a lead compound for drug development.
Case Studies
- Fluorescent-labeled Bisbenzamidine Synthesis : The compound has been utilized in synthesizing fluorescent-labeled bisbenzamidine, which serves as a biochemical tool in biomedical studies . This application highlights its utility in research settings where tracking biomolecular interactions is essential.
- Inhibition Studies : A study published in Heteroatom Chemistry evaluated various inhibitors that included the aminomethyl group and assessed their effects on skin barrier functions, illustrating the broader implications of compounds related to this compound in dermatological applications .
Safety and Handling
While specific hazard information for this compound is limited, general safety precautions should be observed when handling organic compounds. Personal protective equipment such as gloves and eye protection is recommended.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Aminomethyl)benzonitrile hydrochloride, and how can reaction efficiency be monitored?
- Methodological Answer : A typical synthesis involves reductive amination of 4-cyanobenzaldehyde using ammonia or ammonium chloride in the presence of a reducing agent (e.g., sodium cyanoborohydride). Alternatively, nucleophilic substitution of 4-(bromomethyl)benzonitrile with ammonia under controlled pH yields the amine, which is subsequently treated with HCl to form the hydrochloride salt .
- Monitoring : Reaction progress can be tracked via thin-layer chromatography (TLC) using silica gel plates (eluent: 9:1 dichloromethane/methanol) or LC-MS to detect intermediates. FTIR can confirm the presence of the nitrile group (~2220 cm⁻¹) and amine hydrochloride (~2500–3000 cm⁻¹ broad absorption) .
Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Avoid contact with strong oxidizers or bases due to potential exothermic reactions .
- Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Desiccate to prevent hydrolysis of the nitrile group. Stability studies suggest no decomposition under these conditions for ≥12 months .
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min). Purity >98% is typical for research-grade material .
- NMR : ¹H NMR (DMSO-d₆) should show signals at δ 8.2–7.8 ppm (aromatic protons), δ 4.3 ppm (CH₂NH₂), and δ 3.1 ppm (NH₃⁺). ¹³C NMR confirms the nitrile carbon at ~120 ppm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of derivatives of this compound?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, particularly for resolving twinning or high thermal motion in the aminomethyl group. Apply restraints to the benzonitrile moiety to mitigate overfitting .
- Validation : Cross-validate with DFT-calculated bond lengths and angles (e.g., B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate incorrect space group assignment or solvent inclusion .
Q. What strategies optimize coupling reactions involving this compound to improve yield in multi-step syntheses?
- Methodological Answer :
- Activation : Pre-activate the amine with HOBt/DIC in DMF for amide bond formation. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C.
- Troubleshooting : Low yields (<50%) often stem from incomplete deprotonation. Add 1 eq. of DMAP to enhance nucleophilicity. Monitor by ¹H NMR for disappearance of the aminomethyl proton signal at δ 4.3 ppm .
Q. How can researchers address contradictory toxicity data in cell-based studies using this compound?
- Methodological Answer :
- Controlled Testing : Perform dose-response assays (1–100 µM) in triplicate across multiple cell lines (e.g., HEK293, HeLa). Use MTT and LDH assays to distinguish cytostatic vs. cytotoxic effects.
- Interference Checks : Confirm the nitrile group does not react with assay components (e.g., formazan crystals in MTT). Include a negative control with benzonitrile derivatives lacking the aminomethyl group .
Properties
IUPAC Name |
4-(aminomethyl)benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREZLLYPLRPULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433101 | |
Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15996-76-6 | |
Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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